ロシグリタゾン-d3

概要

説明

Rosiglitazone-d3 is a deuterium-labeled derivative of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. Rosiglitazone-d3 is used in scientific research to study the pharmacokinetics and metabolic pathways of rosiglitazone due to the presence of deuterium, which can be traced more easily in biological systems .

科学的研究の応用

Rosiglitazone-d3 is extensively used in scientific research for various applications:

Chemistry: Used to study the metabolic pathways and pharmacokinetics of rosiglitazone.

Biology: Helps in understanding the biological effects and interactions of rosiglitazone at the molecular level.

Medicine: Used in clinical trials to trace the distribution and metabolism of rosiglitazone in the human body.

Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the behavior of rosiglitazone

作用機序

Target of Action

Rosiglitazone-d3 primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . PPARγ is expressed mainly in fat tissue, where it regulates genes involved in fat cell (adipocyte) differentiation, fatty acid uptake and storage, and glucose uptake .

Mode of Action

Rosiglitazone-d3 works as an insulin sensitizer by binding to PPARγ in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

Rosiglitazone-d3 affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of Rosiglitazone-d3 . Other shared top biochemical pathways between another subnetwork and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle . These pathways are involved in glucose and lipid metabolism, which are crucial for maintaining energy balance in the body.

Pharmacokinetics

Rosiglitazone-d3 has a high bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8 . The elimination half-life is 3-4 hours, and it is excreted via the kidney (64%) and feces (23%) . These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of Rosiglitazone-d3’s action are diverse. It has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells at the expense of increased oxidative stress and cell death . In calcifying human vascular cells, rosiglitazone stimulates pathological mineralization . It also exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosiglitazone-d3. For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) adversely affect the liver physiology and hence the pharmacokinetics of drugs . The etiology of inflammatory bowel disease (IBD), which Rosiglitazone-d3 has been studied in relation to, involves the interplay among host, microbiota, and environmental factors .

生化学分析

Biochemical Properties

Rosiglitazone-d3, like its parent compound Rosiglitazone, is known to interact with the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ and does not bind to PPARα . The activation of PPARγ by Rosiglitazone-d3 plays a crucial role in its biochemical reactions .

Cellular Effects

Rosiglitazone-d3, through its parent compound Rosiglitazone, exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also has effects on various types of cells including CD4+ T cells and dendritic cells (DCs), and influences cell function .

Molecular Mechanism

The mechanism of action of Rosiglitazone-d3 is primarily through the activation of PPARγ . Rosiglitazone-d3, being a selective ligand of PPARγ, binds to this receptor and activates it . This activation regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, Rosiglitazone-d3, through Rosiglitazone, has shown to have not only hypoglycemic effects but also additional effects such as anti-inflammatory and anti-cancer capabilities, retinopathy protection effects, lipid regulation, and blood pressure reduction .

Dosage Effects in Animal Models

In animal models, the effects of Rosiglitazone-d3 vary with different dosages . It has been shown to have beneficial effects in severe IR injury models when administered with a single dose of Rosiglitazone (5 mg/kg) .

Metabolic Pathways

Rosiglitazone-d3 is involved in the metabolic pathways of Rosiglitazone, which is metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 . Other CYP enzymes such as CYP2C9, CYP3A4, and CEP2E1 also play a role in its metabolism .

Transport and Distribution

Rosiglitazone-d3, through Rosiglitazone, is known to enhance tissue sensitivity to insulin . This suggests that it may be transported and distributed within cells and tissues to exert its effects.

Subcellular Localization

The subcellular localization of Rosiglitazone-d3 is not explicitly known. Given that it acts through the activation of PPARγ, it is likely that it localizes to the nucleus where PPARγ is typically found .

準備方法

The synthesis of rosiglitazone-d3 involves a five-step linear synthetic route starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The sequential reaction steps include cyclization, alkylation, etherification, condensation, and reduction. The overall yield of this synthesis is optimized to 40%, making it suitable for industrial purposes .

化学反応の分析

Rosiglitazone-d3 undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Utilizes reducing agents to convert the compound into its reduced form.

Substitution: Involves the replacement of one functional group with another under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

類似化合物との比較

Rosiglitazone-d3 is compared with other thiazolidinediones such as pioglitazone and troglitazone. While all these compounds act as PPARγ agonists, rosiglitazone-d3 is unique due to its deuterium labeling, which allows for more precise tracing in metabolic studies. Similar compounds include:

Pioglitazone: Another thiazolidinedione with a similar mechanism of action but different pharmacokinetic properties.

Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to liver toxicity concerns

Rosiglitazone-d3’s unique labeling makes it a valuable tool in scientific research, providing insights that are not easily obtainable with other similar compounds.

生物活性

Rosiglitazone-d3 is a stable isotope-labeled form of rosiglitazone, a thiazolidinedione (TZD) class medication primarily used for the treatment of type 2 diabetes mellitus (T2DM). This article explores the biological activity of Rosiglitazone-d3, focusing on its mechanisms of action, effects on gene expression, and clinical implications based on diverse research findings.

Rosiglitazone acts predominantly as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. The binding affinity of Rosiglitazone to PPARγ has been reported with a dissociation constant () of approximately 40 nM, indicating its potent activity in modulating PPARγ-mediated pathways .

Key Actions:

- Transcriptional Activation : Rosiglitazone-d3 enhances the transcription of several genes involved in adipocyte differentiation and glucose metabolism. For instance, it increases the expression of adipocyte fatty acid-binding protein (FABP4) and phosphoenolpyruvate carboxykinase (PCK1) within hours of administration .

- Gene Regulation : The compound influences both activation and repression of gene expression, with some genes responding rapidly while others show delayed responses, suggesting complex regulatory mechanisms .

Acute Genome-Wide Effects

A study investigating the acute effects of Rosiglitazone on adipocytes demonstrated significant changes in gene expression patterns shortly after treatment. The research utilized chromatin immunoprecipitation followed by sequencing (ChIP-seq) to analyze PPARγ binding sites and transcriptional changes:

| Gene Group | Response Time | Examples |

|---|---|---|

| Rapidly Induced | 1-3 hours | FABP4, PCK1 |

| Delayed Induction | 24 hours | PPARγC1α, CIDEA |

This indicates that Rosiglitazone-d3 not only activates PPARγ but also alters the chromatin landscape to facilitate gene expression associated with metabolic processes .

Glycemic Control

Rosiglitazone-d3 has been associated with improved glycemic control in patients with T2DM. Clinical studies have shown that it can reduce HbA1c levels significantly. For example, one case report highlighted a patient whose HbA1c level dropped from 8.4% to a lower value after incorporating Rosiglitazone into her treatment regimen alongside metformin .

Cardiovascular Risks

Despite its efficacy in managing diabetes, Rosiglitazone has been linked to increased cardiovascular risks. A meta-analysis indicated a 33% higher risk for composite cardiovascular events among patients treated with Rosiglitazone compared to controls. Specific risks included heart failure and myocardial infarction, prompting regulatory scrutiny and reduced prescribing rates in some regions .

Case Studies

Several case studies illustrate the dual nature of Rosiglitazone's benefits and risks:

- Case Study 1 : A 63-year-old female patient improved her glycemic control with Rosiglitazone while managing vitamin D deficiency. Her treatment included metformin and lifestyle modifications alongside Rosiglitazone, leading to notable improvements in her blood sugar levels .

- Case Study 2 : A 71-year-old female patient experienced significant weight gain while on Rosiglitazone, which was effective for glycemic control but raised concerns about potential cardiovascular complications and bone health issues .

特性

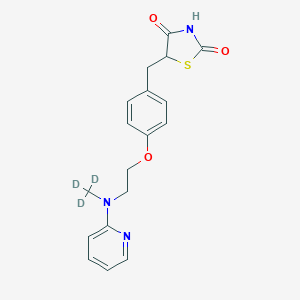

IUPAC Name |

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASAKCUCGLMORW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) a suitable technique for analyzing hypoglycemic drugs like Rosiglitazone-d3?

A1: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of drugs in complex biological matrices. [] This is crucial for studying drug pharmacokinetics, metabolism, and efficacy. Additionally, LC-MS/MS can differentiate between drugs and their metabolites, providing valuable insights into drug action and potential side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。